2-Amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
Compound A , belongs to the class of hexahydroquinolines . Its chemical structure features an amino group, a dimethylamino group, an ethylphenyl substituent, and a cyano group. Hexahydroquinolines exhibit diverse biological activities and are used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes::
Hantzsch Dihydropyridine Synthesis:
Biginelli Reaction:
Other Approaches:
Industrial Production:: Unfortunately, specific industrial-scale methods for Compound A are not widely documented. research and development efforts continue to explore efficient synthetic routes.
Chemical Reactions Analysis
Compound A can undergo various reactions:
Oxidation: Oxidation of the amino group to the corresponding nitro group.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution at the carbonitrile group.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound A finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its hexahydroquinoline core.
Biological Studies: Investigating its interactions with receptors, enzymes, or cellular pathways.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism of action for Compound A remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its specific substitution pattern. Similar compounds include other hexahydroquinolines, such as Compound B and Compound C .
Properties
Molecular Formula |
C20H24N4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(4-ethylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H24N4O/c1-4-13-8-10-14(11-9-13)18-15(12-21)20(22)24(23(2)3)16-6-5-7-17(25)19(16)18/h8-11,18H,4-7,22H2,1-3H3 |
InChI Key |
VWWLDCGNGRHWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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